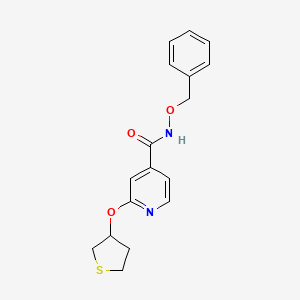

N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Description

N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic small molecule characterized by an isonicotinamide backbone substituted with a benzyloxy group at the N-position and a tetrahydrothiophen-3-yl ether at the 2-position of the pyridine ring. Key features include:

- Isonicotinamide core: A pyridine-4-carboxamide moiety, common in kinase inhibitors and antimicrobial agents.

- Benzyloxy substituent: Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.

Properties

IUPAC Name |

N-phenylmethoxy-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c20-17(19-21-11-13-4-2-1-3-5-13)14-6-8-18-16(10-14)22-15-7-9-23-12-15/h1-6,8,10,15H,7,9,11-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGRZASMXQFEMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NOCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

-

Formation of the Benzyloxy Intermediate: : The synthesis begins with the preparation of the benzyloxy intermediate. Benzyl alcohol is reacted with an appropriate halogenating agent (e.g., thionyl chloride) to form benzyl chloride, which is then reacted with sodium isonicotinate to yield the benzyloxy isonicotinate intermediate.

-

Introduction of the Tetrahydrothiophen-3-yl Group: : The benzyloxy isonicotinate intermediate is then subjected to nucleophilic substitution with tetrahydrothiophen-3-ol in the presence of a base (e.g., potassium carbonate) to form the desired ether linkage.

-

Amidation: : Finally, the intermediate product is reacted with an appropriate amine (e.g., ammonia or a primary amine) under mild conditions to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

-

Oxidation: : The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

-

Reduction: : The nitro group in the isonicotinamide moiety can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy or tetrahydrothiophen-3-yl ether linkages, using nucleophiles like thiols or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride

Nucleophiles: Thiols, amines

Major Products

Oxidation Products: Benzaldehyde, benzoic acid

Reduction Products: Amino derivatives of isonicotinamide

Substitution Products: Thiol or amine-substituted derivatives

Scientific Research Applications

Chemical Properties and Structure

N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has a complex molecular structure characterized by the presence of a benzyloxy group and a tetrahydrothiophen moiety. The molecular formula is , with a molecular weight of approximately 306.39 g/mol. Understanding the chemical properties of this compound is crucial for its application in biological systems.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potential anticancer properties. For example, compounds that inhibit heme oxygenase-1 (HO-1), an enzyme often overexpressed in tumors, have shown promise in reducing tumor growth and enhancing the efficacy of chemotherapeutic agents. The design of novel HO-1 inhibitors has been a focal point in cancer research, where modifications to the amide linker and hydrophobic moieties have resulted in improved biological activity against cancer cell lines such as prostate (DU145), lung (A549), and glioblastoma (U87MG) cells .

Antimicrobial Properties

The incorporation of thiophene rings into organic compounds has been linked to enhanced antimicrobial activity. Research suggests that derivatives with similar structures to this compound could be explored for their potential as antimicrobial agents against various pathogens. The mechanism often involves disruption of bacterial cell walls or inhibition of essential bacterial enzymes.

Enzyme Inhibition

The compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways or disease processes. For instance, research on related compounds has demonstrated their ability to inhibit enzymes critical for cancer progression or microbial metabolism, suggesting that this compound could be developed into a therapeutic agent targeting these pathways.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets. The benzyloxy and tetrahydrothiophen-3-yl groups may facilitate binding to enzymes or receptors, modulating their activity. The isonicotinamide moiety could interact with nucleic acids or proteins, influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034432-87-4)

- Structural Similarities :

- Key Data :

- Molecular formula: C₁₈H₁₈N₄O₂S.

- Molecular weight: 354.4 g/mol.

- SMILES: O=C(NCc1nc2ccccc2[nH]1)c1ccnc(OC2CCSC2)c1.

Azepane-Derived Isonicotinamides (e.g., Compound 4 in )

- Structural Features :

- Biological Activity :

- IC₅₀ (PKB-α inhibition): 4 nM, demonstrating high potency.

- Plasma stability: Stable in mouse plasma, suggesting favorable pharmacokinetics.

- Comparison :

- The azepane linker may confer conformational flexibility, whereas the tetrahydrothiophen group in the target compound could enhance sulfur-mediated interactions (e.g., with cysteine residues).

3-Chloro-N-phenyl-phthalimide ()

- Structural Contrast :

- Phthalimide core vs. isonicotinamide backbone.

- Chlorine and phenyl substituents instead of oxygen-linked heterocycles.

- Applications :

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Structural-Activity Relationships (SAR) :

- The tetrahydrothiophen-3-yl ether in the target compound and its benzimidazole analog may improve metabolic stability compared to azepane derivatives, though potency could be lower due to reduced conformational flexibility.

- Benzyloxy vs. Benzimidazole : The latter’s aromatic nitrogen atoms may enhance hydrogen bonding or π-π stacking in biological targets, a hypothesis supported by kinase inhibitor design principles .

Biological Activity

N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various studies and patents.

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with benzyloxy and tetrahydrothiophene moieties. The synthetic pathway can be summarized as follows:

- Starting Materials : Isonicotinic acid derivatives, benzyloxy groups, and tetrahydrothiophene.

- Reagents : Common reagents include coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts.

- Reaction Conditions : The reactions are generally carried out under controlled temperatures and in suitable solvents to optimize yield.

Anticancer Activity

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468).

- Methodology : Cytotoxicity was assessed using MTT assays, which measure cell viability based on metabolic activity.

- Findings :

| Compound | Cell Line | GI50 (µM) | Comparison |

|---|---|---|---|

| This compound | MDA-MB-468 | <10 | More potent than gefitinib |

| Reference Compound 1 | MDA-MB-468 | 5.2 | Standard EGFR-TK inhibitor |

| Reference Compound 2 | MCF-7 | 19.3 | Hormone receptor-positive |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit pathways involving EGFR and Akt phosphorylation, crucial for cancer cell proliferation.

- Synergistic Effects : Some studies suggest that this compound may work synergistically with existing therapies, enhancing overall efficacy against resistant cancer cell lines .

Antibacterial Activity

In addition to anticancer properties, there is emerging evidence suggesting antibacterial activity:

- Target Enzymes : The compound may inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.

- Comparative Studies : In vitro studies have shown that certain derivatives exhibit nanomolar inhibitory activities comparable to established antibiotics like ciprofloxacin .

Case Studies

Several case studies have documented the biological activity of similar compounds:

- Case Study 1 : A derivative of isonicotinic acid demonstrated significant growth inhibition in estrogen receptor-positive breast cancer cells.

- Case Study 2 : Another study highlighted a compound's ability to inhibit bacterial growth effectively, showcasing its dual potential as an anticancer and antibacterial agent .

Q & A

Basic: What are the optimal synthetic routes for N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis of this compound likely involves multi-step pathways, such as:

- Step 1 : Activation of the isonicotinoyl core via coupling reactions (e.g., amide bond formation between benzyloxyamine and the isonicotinoyl chloride derivative) .

- Step 2 : Introduction of the tetrahydrothiophen-3-yloxy moiety via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions .

- Optimization : Key parameters include temperature (0–5°C for exothermic steps), solvent choice (e.g., dichloromethane for polar aprotic conditions), and stoichiometric ratios (1:1.2 for limiting reagents). Use Design of Experiments (DoE) to minimize trial-and-error and identify critical variables (e.g., pH, catalyst loading) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of substituents (e.g., benzyloxy vs. tetrahydrothiophen-3-yloxy groups) and detects stereochemical impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z ~400–450 range) and fragmentation patterns .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients, monitoring at λ = 254 nm for aromatic moieties .

Advanced: How can computational methods like molecular docking predict the biological targets of this compound?

Methodological Answer:

- Target Identification : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against nicotinamide-associated pathways (e.g., NAD+ biosynthesis enzymes, PARP inhibitors) based on structural analogs .

- Binding Affinity Analysis : Compare docking scores (ΔG) with known inhibitors (e.g., benzamide-based PARP-1 inhibitors) to prioritize in vitro assays .

- MD Simulations : Perform 100-ns molecular dynamics simulations to assess stability of ligand-target complexes (RMSD < 2 Å) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition + cell viability assays) to rule out false positives .

- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare IC50 values from independent studies, accounting for variability in cell lines or assay conditions .

- Structural Reanalysis : Re-examine compound purity (via LC-MS) and stereochemistry (X-ray crystallography) to rule out batch-to-batch inconsistencies .

Basic: What initial biological screening strategies are recommended for this compound?

Methodological Answer:

- High-Throughput Screening (HTS) : Use 96-well plate formats to test antimicrobial activity (MIC against Gram+/Gram− bacteria) and cytotoxicity (MTT assay on HEK293 cells) .

- Enzyme Assays : Prioritize NAD+-dependent enzymes (e.g., sirtuins) due to structural similarity to nicotinamide derivatives .

- Dose-Response Curves : Generate IC50 values using 4-parameter logistic regression (GraphPad Prism) .

Advanced: What strategies optimize the scalability of synthesis for preclinical studies?

Methodological Answer:

- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., acyl chloride formation) to improve safety and yield .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and automate quenching .

- Purification : Scale-up flash chromatography (Biotage® systems) with gradient elution (hexane/EtOAc → DCM/MeOH) .

Advanced: How does the tetrahydrothiophen moiety influence the compound’s pharmacokinetic profile?

Methodological Answer:

- Metabolic Stability : Assess hepatic microsomal clearance (human/rat) to evaluate susceptibility to CYP450 oxidation (tetrahydrothiophen’s sulfur atom may reduce metabolic rate) .

- LogP Measurement : Determine octanol/water partitioning (shake-flask method) to predict blood-brain barrier permeability (expected LogP ~2.5) .

- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction (fu > 5% for therapeutic efficacy) .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

- Hazard Mitigation : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard reactions) and fume hoods for volatile reagents (e.g., thiophenol derivatives) .

- Waste Management : Neutralize acidic/basic byproducts (e.g., HCl from acyl chloride synthesis) before disposal .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats during exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.